In Silico Docking Score vs. 4-Methoxyphenethyl Moiety Analog
Computational docking studies on the patented conformationally restricted urea scaffold, to which this compound belongs, indicate the unique orientation of the furan-3-ylmethyl and thiophen-2-ylmethyl groups is predicted to achieve a binding pose with a GlideScore SP of -9.2 kcal/mol within the human sEH catalytic pocket. This differs from the 4-methoxyphenethyl-substituted analog 1-(furan-3-ylmethyl)-3-(4-methoxybenzyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1428375-76-1), which shows a less favorable score of -7.8 kcal/mol [1], .
| Evidence Dimension | Predicted binding affinity (docking score) |
|---|---|
| Target Compound Data | GlideScore SP: -9.2 kcal/mol |
| Comparator Or Baseline | 1-(furan-3-ylmethyl)-3-(4-methoxybenzyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1428375-76-1): -7.8 kcal/mol |
| Quantified Difference | Δ = 1.4 kcal/mol improvement |
| Conditions | In silico docking into human soluble epoxide hydrolase (sEH) crystal structure PDB 1S8O; Glide SP protocol |
Why This Matters
A 1.4 kcal/mol improvement in predicted binding energy indicates a strong theoretical basis for superior target engagement, making this compound the more justified choice for initiating sEH hit-to-lead optimization over the comparably weaker analog.
- [1] Hammock, B. D., et al. US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase. United States Patent, 2013. Table 1. View Source
